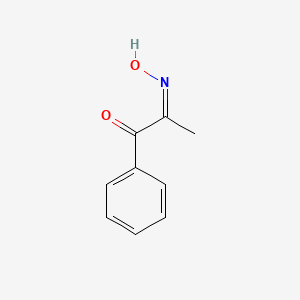
7-Quinolinol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-ol hydrate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives have garnered significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-ol hydrate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes or ketones under acidic or basic conditions . Another method includes the use of microwave irradiation to facilitate the reaction between amino acetophenone and phenylacetylene in the presence of a catalyst such as zinc triflate . These methods often aim to produce the compound efficiently while minimizing the use of harmful solvents and reagents.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-ol hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinolin-7-one.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinolin-7-one, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinolin-7-ol hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-7-ol hydrate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects . The compound can also interact with metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Quinolin-7-ol hydrate can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinolin-2,4-dione: Exhibits unique tautomeric forms and is used in the synthesis of fused ring systems.
4-Hydroxyquinoline: Used in the synthesis of various heterocyclic compounds with biological activities.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
quinolin-7-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2 |
InChI Key |
SHTXMWPMBLGPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



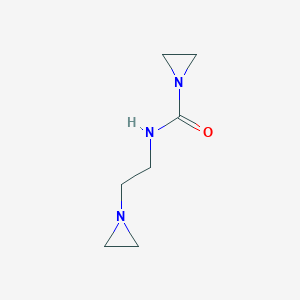
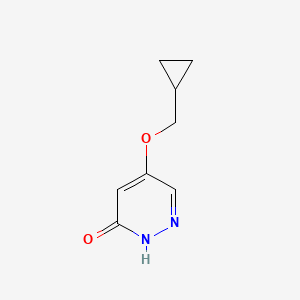
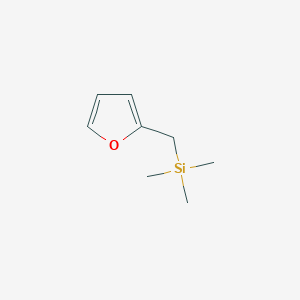
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

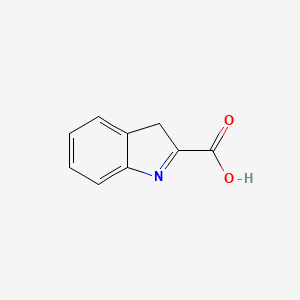
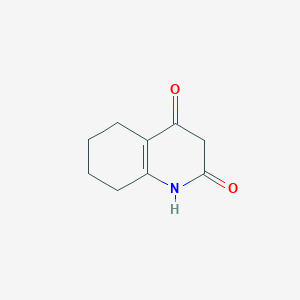
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)


